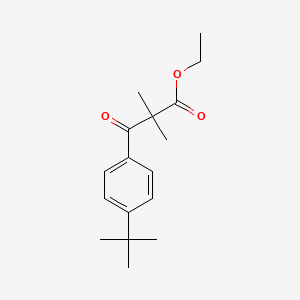
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a dimethyl oxopropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate typically involves the esterification of 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microreactor technology can also enhance the efficiency of the synthesis process by providing precise control over temperature and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoic acid.
Reduction: The major product is 3-(4-tert-butylphenyl)-2,2-dimethyl-3-hydroxypropanoate.
Substitution: Depending on the substituent introduced, products can include brominated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, while the ester moiety can undergo hydrolysis to release active metabolites. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(4-methylphenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(4-ethylphenyl)-2,2-dimethyl-3-oxopropanoate
- Ethyl 3-(4-isopropylphenyl)-2,2-dimethyl-3-oxopropanoate
Uniqueness
Ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate is unique due to the presence of the bulky tert-butyl group, which can significantly affect its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.
Propriétés
Formule moléculaire |
C17H24O3 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
ethyl 3-(4-tert-butylphenyl)-2,2-dimethyl-3-oxopropanoate |
InChI |
InChI=1S/C17H24O3/c1-7-20-15(19)17(5,6)14(18)12-8-10-13(11-9-12)16(2,3)4/h8-11H,7H2,1-6H3 |
Clé InChI |
PQKCEJYLHHOOTH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C(=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




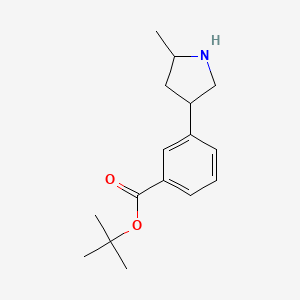
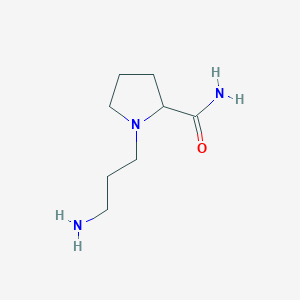
![Propan-2-yl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13206952.png)


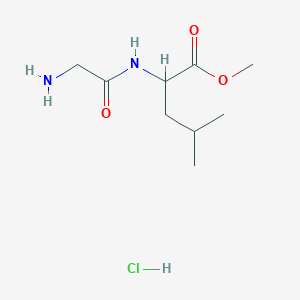
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-5-methyl-1,3,4-thiadiazole](/img/structure/B13206967.png)
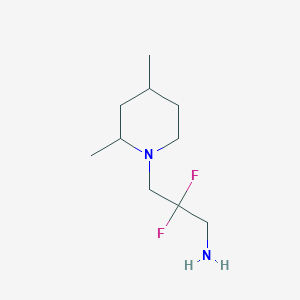
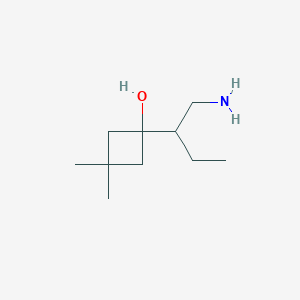
![Methyl 1-[(2H-1,2,3-triazol-4-yl)methyl]piperidine-3-carboxylate](/img/structure/B13206980.png)
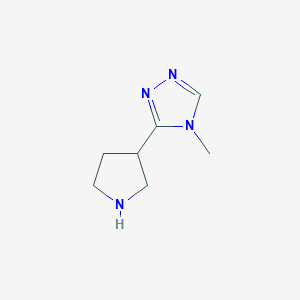
![Methyl 2-[2-oxo-4-(pyridin-3-yl)piperidin-1-yl]acetate](/img/structure/B13206995.png)
